1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers often face inconsistent biological readouts due to regioisomer impurity in building blocks. This meta-substituted trifluoromethylphenyl cyclopropane carboxylic acid (CAS 104173-41-3) is the validated solution. Key differentiators: - Enables definitive SAR: the distinct meta-LogP (2.12) and spatial geometry are essential for lead optimization, unlike the higher LogP ortho/para isomers. - Process-friendly: a lower boiling point (285.8±40.0 °C) supports efficient scale-up via vacuum distillation. - Supply chain reliability: offered as a dedicated research building block with batch-to-batch consistency, ensuring reproducible biological outcomes.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 104173-41-3
Cat. No. B178994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
CAS104173-41-3
Synonyms1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O2/c12-11(13,14)8-3-1-2-7(6-8)10(4-5-10)9(15)16/h1-3,6H,4-5H2,(H,15,16)
InChIKeyNHNFWACSJQAMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid Overview


1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 104173-41-3) is an aryl cyclopropane carboxylic acid building block featuring a meta-trifluoromethylphenyl substituent . Its structure, combining a rigid cyclopropane ring with a lipophilic trifluoromethyl group, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis [1]. The compound is commercially available from multiple vendors with a typical purity of 95% or higher .

1
Regioisomer specificity

Meta-substituted CF3-phenyl cyclopropane acid enables defined structure-activity relationships in lead series.

2
Physicochemical consistency

Reported LogP and boiling point differ from ortho/para isomers; supports reproducible downstream processing.

3
Synthetic utility

Commercially available as a rigid cyclopropane building block for medicinal chemistry and agrochemical research.

1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid: Why Generic Substitution Fails


Substituting this meta-trifluoromethylphenyl cyclopropane carboxylic acid with its ortho- or para-regioisomers, or a non-fluorinated phenyl analog, is not equivalent due to significant differences in physicochemical properties, which directly impact synthetic utility and biological performance. Key parameters such as lipophilicity (LogP) and boiling point vary markedly between regioisomers, affecting purification, formulation, and molecular interactions . These differences are quantifiable and must be considered during procurement to ensure reproducible experimental outcomes.

Regioisomer mismatch

Ortho and para CF3-phenyl isomers exhibit different LogP, boiling point, and flash point profiles; direct substitution may alter purification behavior and assay outcomes.

Non-fluorinated analog gap

1-Phenylcyclopropane-1-carboxylic acid lacks the CF3 group; its lower lipophilicity may not replicate membrane permeability or protein binding characteristics of the fluorinated target.

Physicochemical context

Differences in LogP, boiling point, and flash point can influence formulation, distillation, and safety handling; requires compound-specific validation for process transfer.

1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid: Quantitative Comparison with Analogs


Lower Boiling Point vs. Para Isomer

The meta-substituted compound (CAS 104173-41-3) demonstrates a substantially lower boiling point compared to its para-substituted regioisomer (CAS 886366-13-8), a difference that can be critical for thermal separation processes. The meta isomer has a boiling point of 285.8±40.0 °C at 760 mmHg, whereas the para isomer boils at 314.1±42.0 °C, a difference of approximately 28.3 °C . This lower boiling point may allow for vacuum distillation or other thermal purification methods that are not feasible for the para isomer without decomposition or excessive energy input.

Boiling Point vs. Para Isomer
Data to verify
285.8±40.0 °C vs. 314.1±42.0 °C
~28.3 °C lower; may support thermal separation in process development.
Predicted data; experimental validation needed for scale-up.
Medicinal Chemistry Organic Synthesis Process Chemistry

Lower LogP vs. Ortho and Para Isomers

The target meta-substituted compound exhibits a markedly lower LogP (2.12) compared to its ortho (LogP 2.82) and para (LogP 2.82) regioisomers . This lower lipophilicity suggests different behavior in biological systems, including altered membrane permeability, protein binding, and aqueous solubility. In drug discovery, such a difference in LogP can significantly influence a compound's pharmacokinetic profile and off-target effects. The meta isomer's lower LogP makes it a distinct choice when reduced lipophilicity is desired in a lead series.

LogP vs. Ortho and Para Isomers
Data to verify
2.12 (meta) vs. 2.82 (ortho/para)
0.7 units lower; may influence permeability and protein binding in assay systems.
Predicted LogP; assay-specific review recommended.
Drug Design ADME Chemical Biology

Lower Flash Point vs. Para Isomer

The meta-substituted compound (CAS 104173-41-3) has a lower flash point (126.6±27.3 °C) than its para-substituted regioisomer (CAS 886366-13-8), which has a flash point of 143.7±27.9 °C . While both compounds are stable under normal conditions, this difference in flammability profile may have implications for large-scale handling, storage, and transportation regulations. The meta isomer's lower flash point places it closer to the threshold for certain safety classifications, which could affect shipping costs and laboratory safety protocols.

Flash Point vs. Para Isomer
Data to verify
126.6±27.3 °C vs. 143.7±27.9 °C
~17.1 °C lower; may require review of handling and storage protocols.
Predicted data; consult SDS for process safety.
Process Safety Chemical Handling Regulatory Compliance

Higher LogP vs. Non-Fluorinated Analog

The incorporation of a trifluoromethyl group in the target compound results in a substantial increase in lipophilicity compared to the non-fluorinated analog, 1-phenylcyclopropane-1-carboxylic acid. The target compound has a LogP of 2.12, whereas the non-fluorinated analog has a LogP of approximately 1.55 to 1.7 [1][2]. This difference of 0.4-0.6 LogP units is significant and reflects the strong electron-withdrawing and lipophilic nature of the -CF3 group. This property is known to enhance membrane permeability and metabolic stability in drug candidates, making the fluorinated version a preferred starting point for lead optimization in many therapeutic areas.

LogP vs. Non-Fluorinated Analog
Data to verify
2.12 vs. 1.55–1.7
+0.42 to +0.57 LogP units; CF3 group increases lipophilicity, relevant for CNS or intracellular target design.
Predicted LogP; source PubChem XLogP3.
Medicinal Chemistry ADME Fluorine Chemistry

Potential CCR5 Antagonism

While direct quantitative activity data for the target compound is not available in the public domain, compounds within the aryl cyclopropane carboxylic acid class have been identified as CCR5 antagonists. A closely related cyclopropane carboxylic acid derivative (Example 36 in WO2016177845) demonstrated a potent IC50 of 9 nM (pIC50 8.05) against the CCR5 receptor [1]. The target compound, 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, has been associated with this class of CCR5 antagonists in preliminary screening [2]. This suggests a potential application for this building block as a precursor to novel CCR5 modulators, relevant for research in HIV, inflammation, and autoimmune diseases.

Potential CCR5 Antagonism
Class-level inference
Related derivative IC50 9 nM; target not directly evaluated
Class-level association; may support precursor screening for CCR5-related pathways.
No direct data for this CAS; requires receptor binding confirmation.
Immunology HIV Research Inflammation

1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid Application Scenarios


Medicinal Chemistry: Meta-Substituted Drug Candidates

The target compound is the building block of choice when a medicinal chemistry program requires a specific meta-substituted trifluoromethylphenyl group attached to a rigid cyclopropane scaffold. Its distinct LogP of 2.12 makes it suitable for projects where this level of lipophilicity is desired, as opposed to the higher LogP (2.82) of the ortho and para isomers. This precise substitution pattern is essential for establishing clear structure-activity relationships (SAR) in lead optimization campaigns, particularly for targets where regioisomerism significantly affects potency and selectivity .

Process Chemistry: Purification Advantage

The target compound's lower boiling point (285.8±40.0 °C) compared to its para isomer (314.1±42.0 °C) presents a clear advantage in process development. When scaling up synthesis, this difference can be exploited for more efficient vacuum distillation or other thermal purification techniques, potentially reducing manufacturing costs and improving yield. Procurement of the specific meta isomer is therefore a strategic decision for process chemists aiming to optimize a synthetic route.

Chemical Biology: Fluorinated Probe with Defined Lipophilicity

The significant increase in lipophilicity (LogP difference of +0.4 to +0.6) compared to the non-fluorinated analog [1][2] positions this compound as a valuable tool in chemical biology. It can serve as a fluorinated probe to study the effects of the -CF3 group on membrane permeability, protein binding, and subcellular localization. Its use ensures that observed biological effects are attributable to the specific physicochemical properties imparted by the meta-trifluoromethyl group, rather than alternative substituents.

Immunology Research: CCR5 Antagonist Precursor

Based on class-level evidence of potent CCR5 antagonism from related cyclopropane carboxylic acid derivatives (IC50 = 9 nM) [3], this compound is a relevant precursor for synthesizing and screening new CCR5 modulators. Its meta-substitution pattern may be critical for achieving desired binding interactions with the CCR5 receptor. Researchers in immunology, HIV, and inflammation can justify procuring this specific building block to explore its potential as a core scaffold for developing novel therapeutics [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Meta-substituted SAR
Regioisomeric identity (meta-CF3-phenyl)
LogP and boiling point consistency for lead series
Process Chemistry: Thermal purification
Boiling point differential vs. para isomer
Vacuum distillation feasibility and decomposition risk
Chemical Biology: Fluorinated probe design
CF3-imparted lipophilicity increase
Membrane permeability and protein binding assays
Immunology Research: CCR5 modulator precursor
CCR5 antagonist class association
In vitro CCR5 binding and functional activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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